![molecular formula C20H19BrN2O5 B13780764 1-[4-[2-(4-bromo-3-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13780764.png)
1-[4-[2-(4-bromo-3-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-[2-(4-bromo-3-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a brominated aniline derivative, an oxoethoxy group, and a pyrrolidine carboxylic acid moiety.
Preparation Methods
The synthesis of 1-[4-[2-(4-bromo-3-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid can be achieved through a multi-step process involving several key reactions:
Bromination of Aniline: The starting material, 4-bromo-3-methylaniline, can be synthesized by brominating 3-methylaniline using bromine in an appropriate solvent.
Formation of Oxoethoxy Intermediate: The brominated aniline is then reacted with ethyl oxalyl chloride to form the oxoethoxy intermediate.
Coupling with Phenyl Group: The oxoethoxy intermediate is coupled with a phenyl group through a Suzuki-Miyaura coupling reaction, using palladium as a catalyst and a boron reagent.
Formation of Pyrrolidine Carboxylic Acid: The final step involves the formation of the pyrrolidine carboxylic acid moiety through a cyclization reaction, followed by oxidation to introduce the carboxylic acid group.
Chemical Reactions Analysis
1-[4-[2-(4-bromo-3-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Scientific Research Applications
1-[4-[2-(4-bromo-3-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of 1-[4-[2-(4-bromo-3-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and neurotransmission, depending on its specific interactions with molecular targets.
Comparison with Similar Compounds
1-[4-[2-(4-bromo-3-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid can be compared with other similar compounds:
Properties
Molecular Formula |
C20H19BrN2O5 |
|---|---|
Molecular Weight |
447.3 g/mol |
IUPAC Name |
1-[4-[2-(4-bromo-3-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C20H19BrN2O5/c1-12-8-14(2-7-17(12)21)22-18(24)11-28-16-5-3-15(4-6-16)23-10-13(20(26)27)9-19(23)25/h2-8,13H,9-11H2,1H3,(H,22,24)(H,26,27) |
InChI Key |
FITBMKJLSVAQMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)COC2=CC=C(C=C2)N3CC(CC3=O)C(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


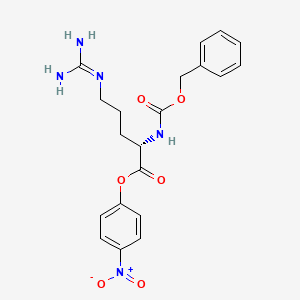
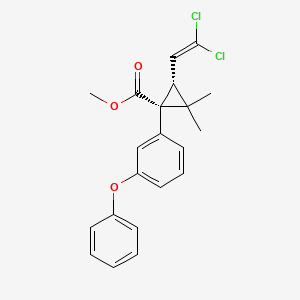

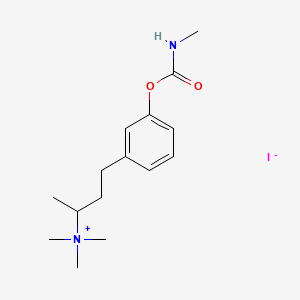
![calcium;3-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-chloro-4-ethylbenzenesulfonate](/img/structure/B13780698.png)

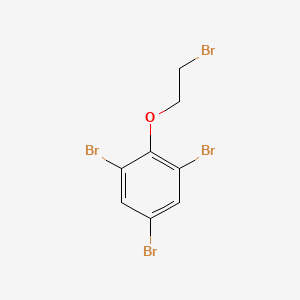

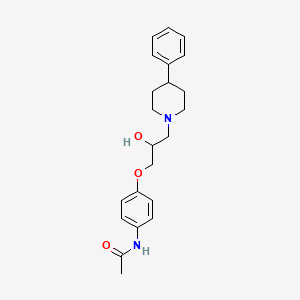
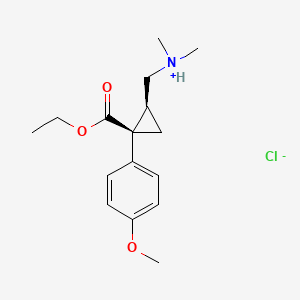
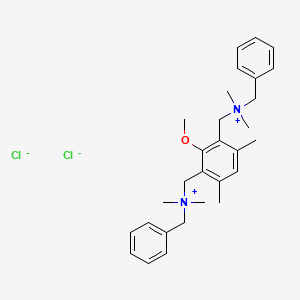
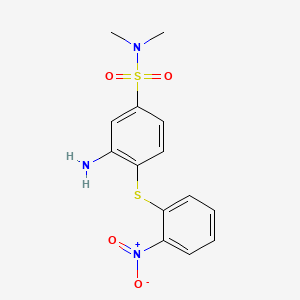
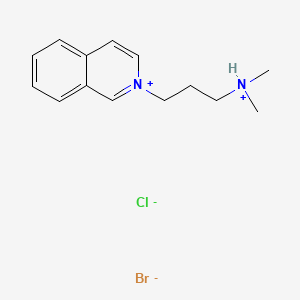
![Dirubidium 4,4'-methylenebis[3-hydroxy-2-naphthoate]](/img/structure/B13780756.png)
